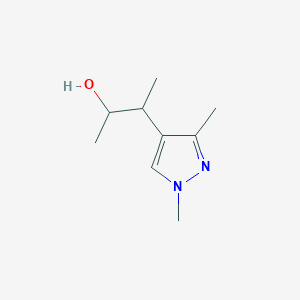
N-(2-aminoethyl)-5-iodothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-5-iodothiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of an iodine atom and an aminoethyl group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-iodothiophene-3-carboxamide typically involves the iodination of a thiophene derivative followed by the introduction of the aminoethyl group. One common method is the reaction of 5-iodothiophene-3-carboxylic acid with ethylenediamine under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-iodothiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: The aminoethyl group can participate in condensation reactions with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Condensation: Carbonyl compounds such as aldehydes or ketones can react with the aminoethyl group in the presence of an acid catalyst.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Oxidized derivatives of the thiophene ring.
Schiff Bases: Products formed from the condensation of the aminoethyl group with carbonyl compounds.
Scientific Research Applications
N-(2-aminoethyl)-5-iodothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-5-iodothiophene-3-carboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also influence cellular pathways by altering the redox state or by acting as a signaling molecule.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another aminoethyl derivative with applications in material science and biology.
N-(2-aminoethyl)-1-aziridineethanamine: Known for its potential as an ACE2 inhibitor and its use in cardiovascular research.
N-(2-aminoethyl)acetamide: Utilized in various chemical and biological studies.
Uniqueness
N-(2-aminoethyl)-5-iodothiophene-3-carboxamide stands out due to the presence of the iodine atom, which imparts unique reactivity and biological properties
Properties
Molecular Formula |
C7H9IN2OS |
|---|---|
Molecular Weight |
296.13 g/mol |
IUPAC Name |
N-(2-aminoethyl)-5-iodothiophene-3-carboxamide |
InChI |
InChI=1S/C7H9IN2OS/c8-6-3-5(4-12-6)7(11)10-2-1-9/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
PMQLVJQEEZWIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(=O)NCCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


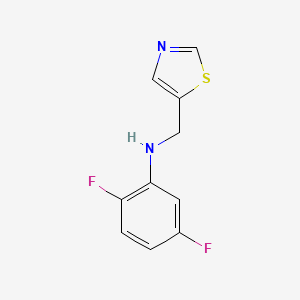
![2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13274923.png)
![2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol](/img/structure/B13274926.png)

![3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13274945.png)
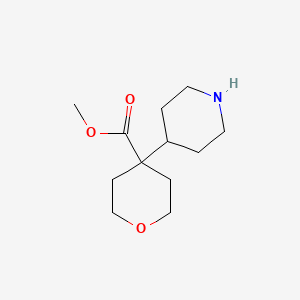
amine](/img/structure/B13274960.png)


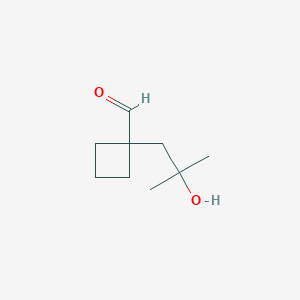

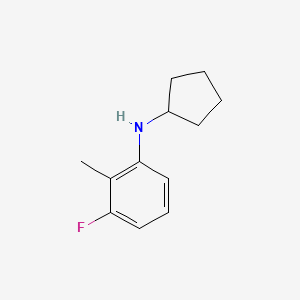
![N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline](/img/structure/B13275010.png)
